N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) diiodide
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Overview
Description
N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) diiodide: is a quaternary ammonium compound with the molecular formula C~13~H~32~IN~2~ . It is known for its unique structure, which includes two heptane chains each bonded to three propyl groups and two ammonium ions. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) diiodide typically involves the reaction of heptane-1,7-diamine with propyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Heptane-1,7-diamine+6Propyl iodide→N 1 ,N 1 ,N 1 ,N 7 ,N 7 ,N 7 -Hexapropylheptane-1,7-bis(aminium) diiodide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ions in the compound can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of N1,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) chloride or bromide.
Scientific Research Applications
N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) diiodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism by which N1,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) diiodide exerts its effects involves its interaction with cell membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
- N~1~,N~1~,N~7~,N~7~-Tetramethylheptane-1,7-diamine
- N~1~,N~1~,N~7~,N~7~-Tetrapropylheptane-1,7-diamine
Comparison: N1,N~1~,N~1~,N~7~,N~7~,N~7~-Hexapropylheptane-1,7-bis(aminium) diiodide is unique due to its hexapropyl substitution, which enhances its hydrophobic interactions and amphiphilic properties compared to its tetramethyl and tetrapropyl counterparts. This makes it more effective in disrupting cell membranes and useful in applications requiring strong amphiphilic characteristics.
Properties
CAS No. |
827579-49-7 |
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Molecular Formula |
C25H56I2N2 |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
tripropyl-[7-(tripropylazaniumyl)heptyl]azanium;diiodide |
InChI |
InChI=1S/C25H56N2.2HI/c1-7-18-26(19-8-2,20-9-3)24-16-14-13-15-17-25-27(21-10-4,22-11-5)23-12-6;;/h7-25H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
WHYUXCTYNXKXAD-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCCCCCC[N+](CCC)(CCC)CCC.[I-].[I-] |
Origin of Product |
United States |
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